1-Chloro-1,2-dimethylsilolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55909-50-7 |
|---|---|
Molecular Formula |
C6H13ClSi |
Molecular Weight |
148.70 g/mol |
IUPAC Name |
1-chloro-1,2-dimethylsilolane |
InChI |
InChI=1S/C6H13ClSi/c1-6-4-3-5-8(6,2)7/h6H,3-5H2,1-2H3 |
InChI Key |
WFDDJSQRSRZRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC[Si]1(C)Cl |
Origin of Product |
United States |
Theoretical and Computational Chemistry Approaches to 1 Chloro 1,2 Dimethylsilolane
Incorporation of Silolane Units into Polymeric Architectures
The reactive Si-Cl bond in 1-Chloro-1,2-dimethylsilolane allows for its incorporation into polymeric structures through various polymerization techniques. azom.com For instance, it can be used as a monomer or a co-monomer in condensation polymerization reactions. The resulting organosilicon polymers can exhibit a range of desirable properties, including high thermal stability, chemical resistance, and unique optical and electronic characteristics. The stereochemistry of the 1,2-dimethylsilolane unit can also be exploited to control the tacticity and morphology of the resulting polymers.
The integration of silolane units into existing polymer backbones can significantly modify their properties. dtu.dk For example, the incorporation of the bulky and relatively rigid 1,2-dimethylsilolane unit can enhance the thermal stability and glass transition temperature of a polymer. Furthermore, the silicon atom can influence the electronic properties of the polymer, making it more suitable for specific applications. The ability to functionalize the silolane ring before or after polymerization provides a powerful tool for fine-tuning the final properties of the material. researchgate.net
Advanced Electronic and Optoelectronic Materials
Silole-based materials, which are derivatives of silacyclopentadiene, have shown significant promise as electron transport materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). ossila.com The low-lying LUMO (Lowest Unoccupied Molecular Orbital) of the silole ring facilitates efficient electron injection and transport. While this compound is not a silole itself, it can serve as a precursor for the synthesis of silole derivatives. The methyl groups on the ring can be used to tune the solubility and processing characteristics of the final material.
Certain silole derivatives exhibit interesting photoluminescent properties, making them suitable for use as emitters in OLEDs. The emission color and efficiency can be tuned by modifying the substituents on the silole ring. The photoreactive nature of some silane (B1218182) compounds also opens up possibilities for their use in photoresists and other photolithographic applications.
Catalytic Applications of Silolane-Derived Systems
While less common, silane-derived complexes can be utilized in catalysis. The silicon atom can act as a Lewis acid or be part of a ligand scaffold for a catalytically active metal center. The specific stereochemistry of this compound could be advantageous in developing catalysts for asymmetric synthesis.
Applications of Silolanes in Advanced Materials Science
Catalytic Applications of Silolane-Derived Systems
Silolane-Based Ligands in Metal-Catalyzed Transformations
There is currently no available research demonstrating the use of 1-Chloro-1,2-dimethylsilolane as a direct ligand or a precursor to a ligand in metal-catalyzed transformations. The reactivity of the silicon-chlorine bond in principle allows for its functionalization to potentially create novel ligand structures. For instance, substitution of the chloride with a phosphine-containing group could yield a P,Si-bidentate ligand. Such ligands are of interest in catalysis; however, no studies have been published that specifically utilize the this compound scaffold for this purpose.
Q & A
Q. What are the standard synthesis protocols for 1-chloro-1,2-dimethylsilolane, and how can reaction parameters be optimized to improve yield?
Synthesis typically involves ring-closing reactions or nucleophilic substitution at the silicon center. For example, halogen exchange reactions (e.g., replacing bromine with chlorine in silacyclobutane derivatives) under inert atmospheres (argon/nitrogen) at controlled temperatures (e.g., 40–60°C) can yield the target compound. Optimization parameters include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are diagnostic?
Key techniques include:
- ¹H/¹³C NMR : Look for silicon-proton coupling (e.g., splitting patterns in methyl groups attached to Si). For this compound, chemical shifts near δ 0.5–1.5 ppm (Si–CH₃) and δ 3–4 ppm (Si–Cl) are typical.
- ²⁹Si NMR : A singlet around δ −10 to −20 ppm confirms the tetrahedral silicon environment.
- IR spectroscopy : Absorbances at 500–600 cm⁻¹ (Si–Cl stretching) and 1250–1260 cm⁻¹ (Si–CH₃ bending) .
Advanced Research Questions
Q. How do steric effects influence the isomerization kinetics of this compound derivatives, and what mechanistic insights can be gained from kinetic studies?
Steric hindrance between methyl groups and the chlorine substituent can slow isomerization. Experimental approaches include:
- Variable-temperature NMR : Quantify activation energy (Eₐ) by observing rate changes between 25–80°C.
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and steric strain .
- Isotopic labeling : Use deuterated analogs to study hydrogen migration pathways during isomerization .
Q. What methodologies are recommended for assessing the thermodynamic stability of this compound under varying environmental conditions?
Stability studies should involve:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air.
- Accelerated aging tests : Expose samples to UV light or elevated humidity (e.g., 40°C/75% RH) and monitor degradation via HPLC or GC-MS.
- Vapor pressure measurements : Use ebulliometry or static methods to determine volatility, which correlates with environmental persistence .
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
Discrepancies may arise from trace impurities (e.g., residual catalysts or moisture). Mitigation strategies include:
- Rigorous purification : Column chromatography with activated molecular sieves to remove water.
- Controlled atmosphere techniques : Use gloveboxes for moisture-sensitive reactions.
- Replicate studies : Compare results across multiple labs using standardized protocols (e.g., identical catalyst batches) .
Methodological Guidance
Q. What analytical protocols are optimal for detecting trace impurities in this compound?
- GC-MS with headspace sampling : Identify volatile by-products (e.g., siloxanes) with detection limits <1 ppm.
- High-resolution mass spectrometry (HRMS) : Assign exact masses to non-volatile impurities.
- ²⁹Si DEPT NMR : Enhance sensitivity for silicon-containing contaminants .
Q. How should researchers design experiments to evaluate the environmental impact of this compound?
- Aquatic toxicity assays : Use Daphnia magna or algae to assess EC₅₀ values.
- Photolysis studies : Exclude UV-filtered light to simulate environmental degradation pathways.
- Global Warming Potential (GWP) calculations : Compare radiative forcing values to CO₂ using IPCC methodologies .
Data Analysis & Reporting
Q. What statistical approaches are appropriate for analyzing conflicting datasets on the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
